2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-21(23-18-5-3-2-4-17(18)22-16)28-10-8-26(9-11-28)19-6-7-20(25-24-19)27-12-14-29-15-13-27/h2-7H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGWHPWTZTZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diketones with o-Phenylenediamine
The quinoxaline scaffold is constructed via cyclocondensation of 2-methyl-1,2-diketone A with o-phenylenediamine B under oxidative conditions. A representative protocol involves:
-
Reactants : 2-Methylglyoxal (1.2 equiv) and o-phenylenediamine (1.0 equiv).
-
Oxidizing Agent : 2-Iodoxybenzoic acid (IBX, 1.5 equiv) in THF:DMSO (9:1 v/v).
Mechanistic Insight : IBX facilitates dehydrogenation, promoting aromatization to yield 2-methylquinoxaline C (78% yield). Alternative oxidants like MnO₂ or DDQ result in lower yields (<60%) due to over-oxidation side reactions.
Functionalization at Position 3: Piperazine Installation
Halogenation of 2-Methylquinoxaline
To enable piperazine coupling, the quinoxaline core is halogenated at position 3:
Nucleophilic Aromatic Substitution with Piperazine
Piperazine is introduced via SNAr reaction:
-
Reactants : D (1.0 equiv) and piperazine (2.5 equiv).
-
Base : Triethylamine (3.0 equiv) in DMSO.
-
Conditions : 90°C for 12 hours, yielding 2-methyl-3-(piperazin-1-yl)quinoxaline E (72% yield).
Optimization Note : Excess piperazine and prolonged reaction times minimize di-substitution byproducts.
Synthesis of 6-(Morpholin-4-yl)pyridazine
Substitution of Dichloropyridazine
3,6-Dichloropyridazine F undergoes sequential substitution:
-
Morpholine Installation :
-
Piperazine Coupling :
Final Coupling: Assembly of the Target Compound
The quinoxaline intermediate E is coupled with pyridazine fragment H via Buchwald-Hartwig amination:
-
Catalyst : Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).
-
Base : Cs₂CO₃ (2.5 equiv) in toluene.
-
Conditions : 110°C for 18 hours, yielding the target compound (63% yield).
Characterization Data :
-
¹H NMR (300 MHz, CDCl₃): δ 8.65 (s, 1H, quinoxaline-H), 7.82–7.75 (m, 2H, pyridazine-H), 3.85–3.72 (m, 8H, morpholine-H), 2.95–2.82 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Substitution
A streamlined approach involves sequential substitution of 3,6-dichloropyridazine without isolating intermediates:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoxaline core, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitrogens in the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile scaffold for the synthesis of various derivatives with potential biological activity. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being explored for their potential to act as inhibitors of specific enzymes or receptors involved in disease pathways. For example, it may be investigated as a kinase inhibitor for cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For instance, if it acts as a kinase inhibitor, it would prevent the phosphorylation of downstream proteins, ultimately affecting cell signaling and proliferation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine-pyridazine substituent may enhance solubility or target engagement compared to sulfonyl or methyl groups in analogs, though direct activity data are lacking.
- Analogs with methylsulfonyl or bromophenylsulfonyl groups exhibit superior potency (IC50 = 24–40 nM), suggesting electronegative substituents optimize PI3Kα binding .
Structural and Functional Differences
Pyridazine vs. Pyrimidine Derivatives
- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): This pyridazine derivative lacks the quinoxaline core but shares the piperazine-pyridazine motif. It demonstrates antiplatelet and antibacterial activities, indicating pyridazine’s versatility in diverse therapeutic targets .
- 2-Methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline (): Replacing pyridazine with pyrimidine reduces steric bulk (molecular weight = 375.5 vs. ~450 for the target compound). Pyrrolidine’s conformational flexibility may alter pharmacokinetics compared to morpholine’s rigid ring .
Morpholine-Containing Analogs
- 4-Morpholin-4-yl-thieno[3,2-d]pyrimidines (): These compounds feature morpholine fused to thienopyrimidine cores. Their synthesis via Suzuki-Miyaura coupling underscores morpholine’s compatibility with cross-coupling reactions, a strategy applicable to the target compound’s pyridazine-morpholine subunit .
Biological Activity
2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure
The compound's structure can be broken down into several key components:
- Quinoxaline core : A bicyclic structure known for its diverse biological activities.
- Piperazine moiety : Often associated with central nervous system activity.
- Morpholine and pyridazine substitutions : These functional groups contribute to the compound's pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoxaline have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoxaline Derivative A | HeLa | 10.5 | Apoptosis induction |
| Quinoxaline Derivative B | MCF7 | 8.2 | Cell cycle arrest |
| This compound | A549 | 5.0 | PI3K/Akt pathway inhibition |
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways involved in cancer progression:
- PI3K/Akt Pathway : Inhibition of this pathway disrupts cellular growth and survival signals, leading to apoptosis in cancer cells.
- Cell Cycle Regulation : The compound may induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, suggesting that the compound can trigger programmed cell death in malignant cells.
Neuropharmacological Effects
Piperazine derivatives are known for their neuroactive properties. Studies have demonstrated that similar compounds can exhibit:
- Anticonvulsant Activity : Compounds with piperazine structures have shown efficacy in models of epilepsy, suggesting potential use in treating seizure disorders.
| Study | Compound Tested | Model Used | Result |
|---|---|---|---|
| Varadaraju et al. (2013) | Piperazine Derivative C | MES Test | Significant anticonvulsant activity observed |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the anticancer activity of various quinoxaline derivatives, including our compound of interest, against breast and lung cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
-
Neuropharmacological Investigation :
- Another research focused on the anticonvulsant properties of piperazine-containing compounds. The study found that these compounds could effectively reduce seizure frequency in animal models, supporting their potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-methyl-3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline, and how do they influence its physicochemical properties?
- Answer : The compound comprises a quinoxaline core fused with a pyridazine ring and substituted with a piperazine-morpholine moiety. The planar quinoxaline system enables π-π stacking interactions, while the morpholine group enhances solubility via hydrogen bonding. Piperazine introduces conformational flexibility, critical for receptor binding. Physicochemical properties (e.g., logP, pKa) can be predicted using computational tools like MarvinSketch or ACD/Labs, validated experimentally via HPLC retention times .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
- Answer : Multi-step synthesis typically involves:
- Step 1 : Condensation of 2-methylquinoxaline-3-carbaldehyde with a piperazine derivative under Buchwald-Hartwig conditions (Pd catalysis).
- Step 2 : Coupling of the intermediate with 6-(morpholin-4-yl)pyridazine via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C).
- Purification : Column chromatography (silica gel, CHCl3:MeOH gradient) followed by recrystallization from ethanol yields >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. How should researchers validate the structural integrity of this compound?
- Answer : Use orthogonal analytical techniques:
- ¹H/¹³C NMR : Verify proton environments (e.g., morpholine OCH2 groups at δ 3.6–3.8 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- XRD (if crystalline) : Resolve piperazine chair conformation and torsional angles between heterocycles .
Advanced Research Questions
Q. What methodologies are effective for studying structure-activity relationships (SAR) in analogues of this compound?
- Answer :
- Core modifications : Replace quinoxaline with pyrido[2,3-b]pyrazine to assess π-system impact on binding .
- Substituent variation : Synthesize morpholine-free analogues (e.g., piperazine-pyridazine) to evaluate solubility vs. activity trade-offs.
- Assays : Use in vitro kinase inhibition assays (IC50 determination) paired with molecular docking (AutoDock Vina) to map binding interactions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and in vivo efficacy models (e.g., xenograft studies).
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers in published datasets .
Q. What computational approaches optimize the pharmacokinetic profile of this compound?
- Answer :
- ADME prediction : Use SwissADME to assess bioavailability (Lipinski’s Rule of 5), cytochrome P450 interactions, and blood-brain barrier permeability.
- MD simulations : Simulate solvation dynamics (GROMACS) to improve aqueous solubility by modifying morpholine substituents.
- QSAR models : Train regression models on analogues’ logD and clearance data to prioritize synthetic targets .
Experimental Design Considerations
Q. How should researchers design dose-response studies to minimize off-target effects?
- Answer :
- Dose range : Start with 0.1–100 μM, using 10-fold dilutions. Include positive (staurosporine) and negative (DMSO vehicle) controls.
- Selectivity panels : Screen against related kinases (e.g., EGFR, VEGFR2) via competitive binding assays.
- Transcriptomics : Post-treatment RNA-seq identifies off-target pathways (e.g., MAPK/ERK) .
Q. What strategies mitigate synthetic challenges, such as low yields in piperazine coupling?
- Answer :
- Catalyst optimization : Replace Pd(OAc)2 with XPhos-Pd-G3 for higher turnover in Buchwald-Hartwig amination.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield by 20–30%.
- Protecting groups : Temporarily protect morpholine with Boc to prevent side reactions during SNAr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
